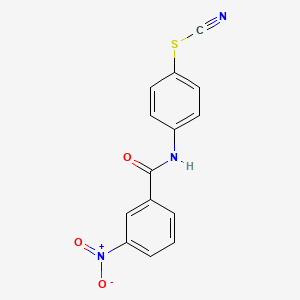
4-(3-Nitrobenzamido)phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrobenzamido)phenyl thiocyanate is an organic compound that features both a nitrobenzamido group and a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of thiocyanates, including this compound, often involves the use of alkyl halides and alkali thiocyanates in aqueous media. This method is efficient and allows for the production of thiocyanates in high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.
Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted thiocyanates.
Reduction: Products include amines.
Oxidation: Products include sulfonyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl thiocyanate
- Phenyl isothiocyanate
- 4-Nitrophenyl thiocyanate
Uniqueness
4-(3-Nitrobenzamido)phenyl thiocyanate is unique due to the presence of both a nitrobenzamido group and a thiocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
85296-15-7 |
|---|---|
Fórmula molecular |
C14H9N3O3S |
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18) |
Clave InChI |
IXPCHQWZTKYDMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
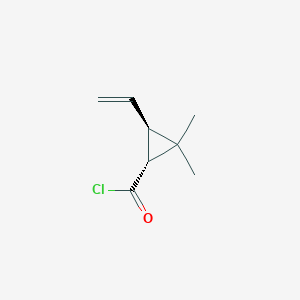

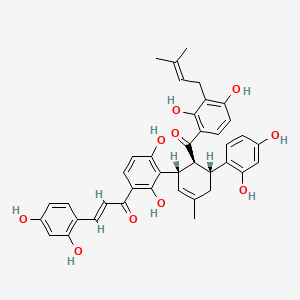
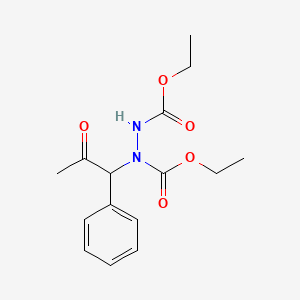
silane](/img/structure/B14417441.png)


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

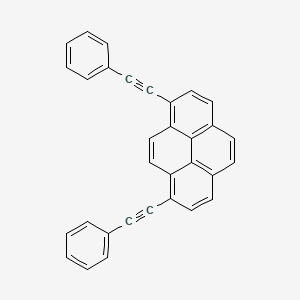
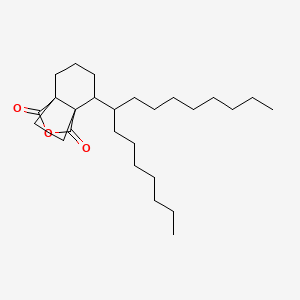
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
